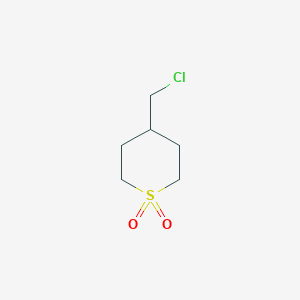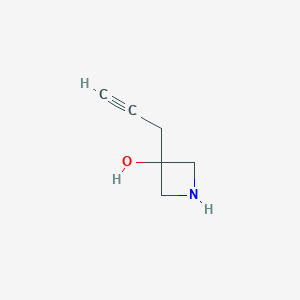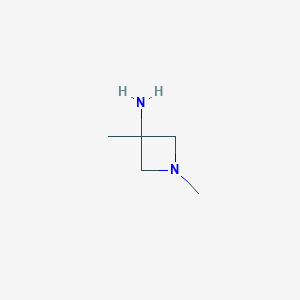![molecular formula C10H18F3N B7941905 Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941905.png)
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is an organic compound that belongs to the class of amines It features a cyclohexyl ring substituted with a trifluoromethyl group and an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide in the presence of a radical initiator.
Attachment of the Ethylamine Moiety: The final step involves the alkylation of the cyclohexyl ring with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactors for the cyclohexyl ring formation, followed by continuous flow reactors for the trifluoromethylation and alkylation steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Strong reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl-substituted cyclohexyl derivatives.
Substitution: Formation of amides, sulfonamides, or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Trifluoromethylcyclohexane: Lacks the ethylamine moiety, affecting its reactivity and applications.
Ethylcyclohexylamine: Lacks the trifluoromethyl group, leading to different pharmacological profiles.
Uniqueness
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is unique due to the presence of both the trifluoromethyl group and the ethylamine moiety, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h8-9,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODPTHZSPHFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
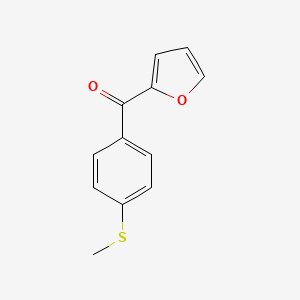
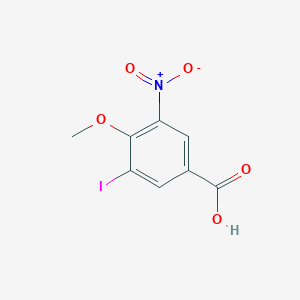
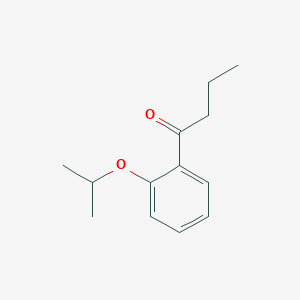

![[3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7941891.png)
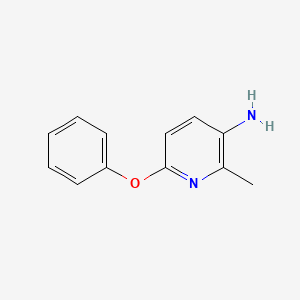
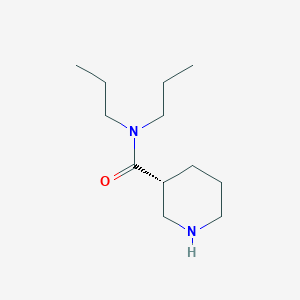
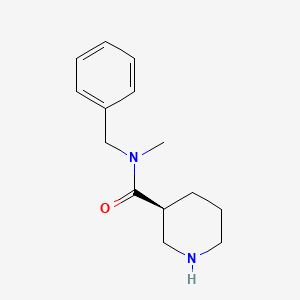
![Methyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941904.png)
![(Propan-2-yl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941910.png)
![(2-Methylpropyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7941923.png)
